molecular formula C9H9ClN2O3 B8236963 Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate

Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate

Cat. No.: B8236963
M. Wt: 228.63 g/mol
InChI Key: XYRYQLIAKFMJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate typically involves the reaction of 6-chloropyridin-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((6-chloropyridin-2-YL)amino)-2-oxoacetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both an amino and an oxo group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

ethyl 2-[(6-chloropyridin-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-5-3-4-6(10)11-7/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRYQLIAKFMJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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